BP 897

Descripción

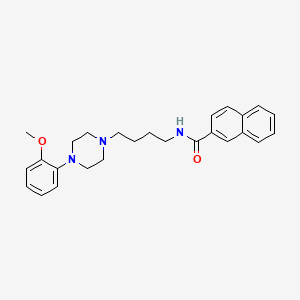

Structure

3D Structure

Propiedades

IUPAC Name |

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O2/c1-31-25-11-5-4-10-24(25)29-18-16-28(17-19-29)15-7-6-14-27-26(30)23-13-12-21-8-2-3-9-22(21)20-23/h2-5,8-13,20H,6-7,14-19H2,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHDKMDLOJSCGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192384-87-5, 314776-92-6 | |

| Record name | DO-687 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192384875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BP897 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DO-687 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FVL90IM8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BP 897 on Dopamine D3 Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action of BP 897, a selective ligand for the dopamine (B1211576) D3 receptor (D3R). It details its binding characteristics, functional pharmacology, and influence on downstream signaling pathways, supported by quantitative data and detailed experimental protocols.

Executive Summary

This compound is a potent and selective dopamine D3 receptor ligand that has been extensively studied for its therapeutic potential, particularly in the context of substance use disorders.[1][2] Its mechanism of action is complex, exhibiting properties of partial agonism and antagonism depending on the cellular context and the specific signaling pathway being investigated.[1] this compound demonstrates high affinity for the D3 receptor with significant selectivity over the D2 receptor and other monoamine receptors.[1][2] Its functional effects are characterized by the modulation of adenylyl cyclase activity and G-protein activation, leading to downstream effects on cellular processes such as mitogenesis.[1][2] This document synthesizes the available quantitative data, outlines the key experimental methodologies used to characterize this compound, and provides visual representations of its signaling and experimental workflows.

Binding Affinity and Selectivity Profile

This compound exhibits a high affinity for the human dopamine D3 receptor. Its selectivity for the D3 receptor over the D2 receptor is a key characteristic of its pharmacological profile. The binding affinities (Ki) of this compound for various receptors are summarized below.

Table 1: Binding Affinity (Ki, nM) of this compound at Dopamine and Other Receptors

| Receptor | Ki (nM) | Species | Reference(s) |

| Dopamine D3 | 0.92 | Human | [1][2] |

| Dopamine D2 | 61 | Human | [2] |

| Dopamine D1 | 3000 | N/A | [2] |

| Dopamine D4 | 300 | N/A | [2] |

| Serotonin 5-HT1A | 84 | N/A | [1][2] |

| Serotonin 5-HT7 | 345 | N/A | [2] |

| Adrenergic α1 | 60 | N/A | [1][2] |

| Adrenergic α2 | 83 | N/A | [1][2] |

This table presents a summary of reported binding affinities. Values may vary between studies depending on the experimental conditions.

Functional Activity at the D3 Receptor

The functional activity of this compound at the D3 receptor is multifaceted, demonstrating both agonist and antagonist properties. This dual activity is a hallmark of its classification as a partial agonist.

G-Protein Coupling and Second Messenger Modulation

Dopamine D3 receptors are Gαi/o-coupled, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

In certain cellular systems, such as NG108-15 cells expressing the human D3 receptor, this compound demonstrates agonist activity by inhibiting forskolin-stimulated cAMP accumulation.[1][2]

Conversely, in other cell lines like Chinese Hamster Ovary (CHO) cells, this compound has been shown to be devoid of intrinsic activity and instead potently inhibits the effects of dopamine agonists on GTPγS binding and agonist-induced acidification rates.[1]

Table 2: Functional Activity of this compound at the D3 Receptor

| Assay | Parameter | Value | Cell Line | Reference(s) |

| cAMP Accumulation (Inhibition) | EC50 | 1 nM | NG108-15 | [2] |

| Agonist-induced Acidification Rate (Inhibition) | pIC50 | 9.43 | CHO | [1] |

| GTPγS Binding (Inhibition) | pIC50 | 9.51 | CHO | [1] |

Downstream Signaling Effects

This compound has been observed to stimulate mitogenesis in NG108-15 cells expressing the D3 receptor, a response that can be blocked by the D3 receptor antagonist Nafadotride.[2] This suggests that this compound can activate downstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to cell proliferation.

Signaling Pathways and Experimental Workflows

D3 Receptor Signaling Pathway

The following diagram illustrates the canonical Gαi/o-coupled signaling pathway of the dopamine D3 receptor and the modulatory role of this compound.

Experimental Workflow: Radioligand Binding Assay

This diagram outlines the typical workflow for a competitive radioligand binding assay to determine the Ki of this compound.

Experimental Workflow: cAMP Accumulation Assay

The following diagram illustrates the workflow for a cAMP accumulation assay to measure the functional activity of this compound.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D3 receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: e.g., [³H]-Spiperone or [¹²⁵I]-Iodosulpride.

-

Unlabeled this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold Assay Buffer.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the D3 receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Assay Buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine:

-

A fixed concentration of radioligand (typically at or below its Kd value).

-

A range of concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Cell membranes (typically 10-50 µg of protein per well).

-

Assay Buffer to a final volume of 250 µL.

-

For determination of non-specific binding, use a high concentration of a known D3 antagonist (e.g., 10 µM eticlopride).

-

For total binding, omit the unlabeled ligand.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To measure the effect of this compound on adenylyl cyclase activity.

Materials:

-

A cell line stably expressing the human dopamine D3 receptor (e.g., CHO or NG108-15 cells).

-

Forskolin.

-

This compound.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate reader compatible with the chosen detection method.

Procedure:

-

Cell Plating: Seed the D3R-expressing cells into a 96-well plate and grow to confluency.

-

Pre-incubation: Wash the cells and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) in serum-free media for 15-30 minutes at 37°C.

-

Treatment: Add varying concentrations of this compound to the wells, followed by a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase. For antagonist mode, pre-incubate with this compound before adding a D3 agonist.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C.

-

Cell Lysis: Aspirate the media and lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

cAMP Detection: Perform the cAMP detection assay following the kit protocol.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the concentration of cAMP in each sample from the standard curve. Plot the cAMP concentration against the log concentration of this compound to determine the EC50 (for agonist activity) or IC50 (for antagonist activity).

Western Blot for ERK Phosphorylation

Objective: To assess the effect of this compound on the activation of the MAPK/ERK signaling pathway.

Materials:

-

D3R-expressing cells.

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system (e.g., chemiluminescence imager).

Procedure:

-

Cell Treatment: Plate and grow D3R-expressing cells. Treat the cells with this compound for various time points (e.g., 5, 15, 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by SDS-PAGE.

-

Western Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with the anti-total-ERK1/2 antibody.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of phospho-ERK to total-ERK.

Conclusion

This compound is a D3 receptor ligand with a complex pharmacological profile characterized by high binding affinity, selectivity, and context-dependent partial agonism. Its ability to modulate D3 receptor-mediated signaling pathways, including adenylyl cyclase and potentially MAPK/ERK, underscores its potential as a therapeutic agent. The quantitative data and detailed methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanism of action and therapeutic applications of this compound and other D3 receptor-targeting compounds.

References

BP 897: A Technical Guide to its Dopamine D3 Receptor Partial Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

BP 897, or N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-2-naphthylcarboxamide, is a significant pharmacological tool and therapeutic candidate renowned for its high affinity and selective partial agonist activity at the dopamine (B1211576) D3 receptor (D3R). Its unique profile, demonstrating preferential binding to the D3 subtype over the closely related D2 receptor, has positioned it as a key compound in the investigation of D3R's role in neuropsychiatric disorders, particularly substance use disorders. This document provides a comprehensive technical overview of this compound's binding characteristics, functional activity, and the underlying signaling mechanisms, supplemented with detailed experimental protocols and pathway visualizations.

Binding Profile and Selectivity

This compound exhibits a high affinity for the human dopamine D3 receptor, with a dissociation constant (Ki) in the low nanomolar range.[1][2][3] Its selectivity for the D3R over the D2R is a critical feature, with approximately 70-fold lower affinity for the D2 subtype.[1][2][3] The compound also interacts with other receptors at significantly lower affinities.

Table 1: Binding Affinity (Ki) of this compound at Various Receptors

| Receptor Target | Binding Affinity (Ki) | Reference |

| Dopamine D3 | 0.92 nM | [1][2][3] |

| Dopamine D2 | 61 nM | [1] |

| Dopamine D1 | 3 µM | [1] |

| Dopamine D4 | 0.3 µM | [1] |

| α1 Adrenergic | 60 nM | [1][2][3] |

| α2 Adrenergic | 83 nM | [1][2][3] |

| Serotonin 5-HT1A | 84 nM | [1][2][3] |

| Serotonin 5-HT7 | 345 nM | [1] |

Note: Lower Ki values indicate higher binding affinity.

Functional Activity at the Dopamine D3 Receptor

The functional activity of this compound has been characterized as that of a partial agonist. However, its observed intrinsic activity can vary depending on the specific cellular context and experimental assay employed.

-

Partial Agonism: In certain expression systems, such as NG108-15 cells, this compound demonstrates clear partial agonist effects. It inhibits forskolin-stimulated cyclic AMP (cAMP) accumulation and stimulates mitogenesis.[1][2][3]

-

Antagonistic Behavior: In other systems, like Chinese Hamster Ovary (CHO) cells, this compound has been shown to be devoid of intrinsic activity and instead potently inhibits the effects of full dopamine agonists.[2][3] This highlights the compound's probe-dependent functional profile.

-

In Vivo Effects: In vivo, this compound can act as either an agonist or an antagonist. For instance, it inhibits the agonist-induced decrease in the firing rate of dopaminergic neurons in the substantia nigra.[2][3] This dual activity is a hallmark of partial agonists and is crucial for their therapeutic potential, allowing them to modulate dopaminergic tone, dampening it when excessive and providing minimal stimulation when deficient.

Table 2: Functional Potency and Efficacy of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| cAMP Accumulation | NG108-15 (human D3R) | EC50 | 1 nM | [1] |

| Agonist-induced Acidification | CHO (human D3R) | pIC50 | 9.43 | [2][3] |

| GTPγS Binding | CHO (human D3R) | pIC50 | 9.51 | [2][3] |

| Inhibition of Firing Rate | Substantia Nigra (in vivo) | EC50 | 1.1 mg/kg, i.v. | [2][3] |

D3 Receptor Signaling Pathways

The dopamine D3 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), primarily signals through the Gi/o pathway.[4] Activation of D3R by an agonist like this compound initiates a cascade of intracellular events.

Canonical Gi/o-Coupled Pathway

Upon agonist binding, the D3R undergoes a conformational change that allows it to couple with and activate inhibitory G-proteins (Gi/o).[4] The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate downstream effectors. The primary consequence is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5][6]

Caption: Canonical Gi/o signaling pathway for the Dopamine D3 Receptor.

Alternative and Downstream Signaling

Beyond cAMP modulation, D3R activation can trigger other signaling cascades, contributing to its diverse physiological roles.[5][6] These include the modulation of ion channels and the activation of kinase pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which can influence processes like mitogenesis.[5][6]

Caption: Downstream signaling cascades activated by the D3 Receptor.

Key Experimental Protocols

The characterization of this compound's activity relies on a suite of standard in vitro pharmacological assays.

Radioligand Binding Assays (for Affinity)

Objective: To determine the binding affinity (Ki) of this compound for the D3 receptor.

Methodology:

-

Preparation: Cell membranes are prepared from a cell line stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).

-

Competition Binding: A constant concentration of a high-affinity radioligand for the D3 receptor (e.g., [³H]-Spiperone or [¹²⁵I]-Iodosulpride) is incubated with the cell membranes.

-

Incubation: Varying concentrations of the unlabeled competitor drug (this compound) are added to the incubation mixture.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand. The filters are then washed to remove non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to fit the data to a one-site or two-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assays (for Functional Activity)

Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of Gi/o coupling.

Methodology:

-

Cell Culture: Whole cells expressing the D3 receptor (e.g., NG108-15) are cultured and plated.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation & Treatment: Adenylyl cyclase is stimulated using forskolin. Concurrently, cells are treated with varying concentrations of this compound. A full agonist (e.g., quinpirole) is used as a positive control.

-

Incubation: Cells are incubated for a defined period to allow for cAMP production.

-

Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

-

Data Analysis: The amount of cAMP produced is plotted against the log concentration of this compound. The resulting dose-response curve is analyzed to determine the EC50 (potency) and the maximum inhibition (efficacy) relative to the full agonist.

General In Vitro Assay Workflow

Caption: General experimental workflow for in vitro characterization.

Conclusion

This compound is a well-characterized D3-preferring partial agonist. Its high affinity and selectivity, combined with its state-dependent functional profile, make it an invaluable tool for dissecting D3 receptor pharmacology. The data consistently show its ability to modulate the canonical Gi/o-cAMP pathway, with further evidence pointing to its influence on other critical intracellular signaling cascades. The preclinical efficacy of this compound in models of substance use disorder, such as reducing cocaine-seeking behavior, underscores the therapeutic potential of targeting the dopamine D3 receptor with partial agonists.[2][3][7][8][9] This technical guide provides a foundational understanding of its core pharmacological properties for professionals engaged in neuroscience research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Selective Dopamine D3 Receptor Ligand with Therapeutic Potential for the Treatment of Cocaine‐Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The D3R partial agonist, this compound, attenuates the discriminative stimulus effects of cocaine and D-amphetamine and is not self-administered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A dopamine D3 receptor partial agonist blocks the expression of conditioned activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, partial dopamine D3 receptor agonists and cocaine [cocaine.wiki]

In Vitro Characterization of BP 897 Binding Affinity: A Technical Guide

Introduction

BP 897 is a selective ligand recognized for its high affinity and partial agonist activity at the dopamine (B1211576) D3 receptor.[1][2] It is a compound of significant interest in neuroscience research and drug development, particularly for its therapeutic potential in treating conditions like cocaine addiction.[3][4] this compound's pharmacological profile is distinguished by its notable selectivity for the D3 receptor over the D2 receptor, a crucial characteristic for minimizing potential side effects associated with D2 receptor modulation.[3][4] This guide provides an in-depth overview of the in vitro methods used to characterize the binding affinity of this compound, presents its quantitative binding data, and outlines the experimental protocols necessary for its evaluation.

Binding Affinity Profile of this compound

The binding affinity of a ligand for its receptor is a critical parameter, typically quantified by the inhibition constant (Ki). This value represents the concentration of the competing ligand (in this case, this compound) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. This compound demonstrates a high affinity for the human dopamine D3 receptor, with significantly lower affinity for other receptors.[1][3][4]

Table 1: In Vitro Binding Affinities of this compound for Various Receptors

| Receptor Target | Ki (nM) | Selectivity (D3 vs. Target) |

| Dopamine D3 | 0.92 | 1-fold |

| Dopamine D2 | 61 - 69 | ~70-fold |

| Adrenergic α1 | 60 | ~65-fold |

| Adrenergic α2 | 83 | ~90-fold |

| Serotonin 5-HT1A | 84 | ~91-fold |

| Dopamine D1 | 3000 | ~3260-fold |

| Dopamine D4 | 300 | ~326-fold |

| Data compiled from multiple sources.[1][3][4][5] |

Experimental Protocols for Determining Binding Affinity

The primary method for determining the in vitro binding affinity of an unlabeled compound like this compound is the competitive radioligand binding assay . This technique measures the ability of the test compound to compete with a radiolabeled ligand for binding to the target receptor.

Protocol: Competitive Radioligand Binding Assay for Dopamine D3 Receptor

This protocol outlines the steps to determine the Ki of this compound for the dopamine D3 receptor using membranes from cells expressing the receptor and a suitable radioligand, such as [³H]-Spiperone.[6][7][8]

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from a stable cell line (e.g., CHO, HEK293) expressing the human dopamine D3 receptor.[3][4]

-

Radioligand: [³H]-Spiperone, a commonly used antagonist radioligand for D2-like receptors.[6][8]

-

Test Compound: this compound, dissolved to create a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known D3 antagonist (e.g., 1 µM Haloperidol) to determine non-specific binding.[6][8]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[9]

-

Filtration Apparatus: A 96-well cell harvester and glass fiber filters (GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[9]

-

Scintillation Counter: For quantifying radioactivity.[9]

2. Membrane Preparation:

-

Culture cells expressing the dopamine D3 receptor to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.[9]

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.[9]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80 °C until use.[9]

3. Assay Procedure: The following workflow illustrates the key steps in setting up and executing the competitive binding assay.

4. Data Analysis:

-

Subtract the counts from the non-specific binding wells from all other wells to obtain specific binding values.

-

Plot the specific binding data against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :[10] Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Signaling Pathway of the Dopamine D3 Receptor

This compound acts as a partial agonist at the D3 receptor.[2][4] The D3 receptor is a member of the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs) that couple to the Gi/o class of G proteins.[11] Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][4]

The in vitro characterization of this compound confirms its status as a potent and highly selective dopamine D3 receptor ligand.[3] Its sub-nanomolar affinity for the D3 receptor, combined with a ~70-fold lower affinity for the D2 receptor, underscores its value as a precise pharmacological tool and a promising therapeutic candidate.[1][4] The methodologies described, particularly competitive radioligand binding assays, are fundamental for quantifying these binding parameters and are essential for the discovery and development of new selective ligands in neuroscience.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BP-897 Bioprojet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Selective Dopamine D3 Receptor Ligand with Therapeutic Potential for the Treatment of Cocaine‐Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]

BP 897 Selectivity Profile for Dopamine Receptor Subtypes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of BP 897 for dopamine (B1211576) receptor subtypes. The information is compiled from various scientific sources to offer a detailed resource for researchers and professionals in the field of drug development. This document summarizes quantitative binding and functional data, outlines detailed experimental methodologies, and provides visual representations of key biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of this compound for various dopamine receptor subtypes.

Table 1: Binding Affinity of this compound for Dopamine Receptor Subtypes

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Radioligand | Cell Line/Tissue | Reference |

| Dopamine D₃ | 0.92 | [³H]Spiperone | CHO Cells | [1][2] |

| Dopamine D₂ | 61 | [³H]Spiperone | CHO Cells | [1][2] |

| Dopamine D₁ | 3000 | Not Specified | Not Specified | [1] |

| Dopamine D₄ | 300 | Not Specified | Not Specified | [1] |

Note: The 70-fold selectivity of this compound for the D₃ receptor over the D₂ receptor is a key characteristic of this compound.[1][2]

Table 2: Functional Activity of this compound at the Dopamine D₃ Receptor

| Assay Type | Functional Parameter | Value | Cell Line | Reference |

| cAMP Accumulation | EC₅₀ (inhibition of forskolin-stimulated cAMP) | 1 nM | NG108-15 Cells | [1] |

| GTPγS Binding | pIC₅₀ (inhibition of agonist-induced GTPγS binding) | 9.51 | CHO Cells | [1][2] |

Note: this compound has been characterized as a partial agonist at the D₃ receptor in some cellular systems, such as NG108-15 cells.[1][3] However, in other systems like Chinese Hamster Ovary (CHO) cells, it has been shown to act as an antagonist, potently inhibiting the effects of dopamine agonists.[1][2]

Experimental Protocols

This section details the methodologies for the key experiments cited in determining the selectivity profile of this compound.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a ligand for a receptor. In the case of this compound, these assays have been crucial in establishing its high affinity and selectivity for the D₃ receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for dopamine receptor subtypes.

General Protocol:

-

Membrane Preparation:

-

Cells stably expressing the human dopamine receptor subtype of interest (e.g., CHO-hD₃, CHO-hD₂) are cultured and harvested.

-

The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Reaction:

-

A constant concentration of a specific radioligand (e.g., [³H]spiperone for D₂, D₃, and D₄ receptors) is incubated with the cell membranes.

-

Increasing concentrations of the unlabeled competing ligand (this compound) are added to the incubation mixture.

-

The reaction is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the competing ligand (this compound) that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

References

- 1. This compound, a Selective Dopamine D3 Receptor Ligand with Therapeutic Potential for the Treatment of Cocaine‐Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, partial dopamine D3 receptor agonists and cocaine [cocaine.wiki]

An In-depth Technical Guide to the Pharmacological Properties of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide (BP 897)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological properties of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide, a compound also known as BP 897. This molecule is a high-affinity ligand for the dopamine (B1211576) D3 receptor, exhibiting a complex functional profile as a partial agonist or antagonist depending on the cellular context and signaling pathway being assayed.[1][2] It also displays significant affinity for the dopamine D2, serotonin (B10506) 5-HT1A, and adrenergic α1 and α2 receptors.[1] This polypharmacology contributes to its unique in vivo effects, which include the attenuation of drug-seeking behaviors in preclinical models of addiction.[1][3] This document details the receptor binding affinities, functional activities, and associated signaling pathways of this compound. Furthermore, it provides detailed experimental protocols for the key assays used to characterize this compound.

Introduction

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide (this compound) is a synthetic compound belonging to the phenylpiperazine class of molecules. Extensive research has identified this compound as a potent and selective ligand for the dopamine D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain.[1] The D3 receptor is a key target in the development of therapeutics for neuropsychiatric disorders, including substance use disorders. This compound has been investigated for its potential to treat cocaine addiction and has undergone Phase II clinical trials.[1] Its unique pharmacological profile, characterized by high D3 receptor affinity and partial agonism/antagonism, makes it a valuable tool for dissecting the role of the D3 receptor in health and disease.

Receptor Binding Affinity

The binding affinity of this compound for various neurotransmitter receptors has been determined through competitive radioligand binding assays. The data consistently demonstrate a high affinity and selectivity for the dopamine D3 receptor over the D2 receptor, with moderate affinity for other monoamine receptors.

| Receptor Subtype | Ki (nM) | Species | Radioligand | Cell Line/Tissue | Reference |

| Dopamine D3 | 0.92 | Human | Not Specified | Not Specified | [1] |

| Dopamine D2 | 61 | Human | Not Specified | Not Specified | |

| Dopamine D1 | 3000 | Not Specified | Not Specified | Not Specified | |

| Dopamine D4 | 300 | Not Specified | Not Specified | Not Specified | |

| Serotonin 5-HT1A | 84 | Not Specified | Not Specified | Not Specified | [1] |

| Adrenergic α1 | 60 | Not Specified | Not Specified | Not Specified | [1] |

| Adrenergic α2 | 83 | Not Specified | Not Specified | Not Specified | [1] |

Functional Activity

The functional activity of this compound is complex and appears to be assay-dependent, a characteristic of some partial agonists. It has been shown to act as a partial agonist in some cellular systems while behaving as an antagonist in others.

| Assay | Receptor | Effect | EC50/pIC50 | Cell Line | Reference |

| cAMP Accumulation | Dopamine D3 | Inhibition of forskolin-induced cAMP | EC50 = 1 nM | NG 108-15 | |

| Mitogenesis | Dopamine D3 | Agonist | Not Specified | NG 108-15 | |

| GTPγS Binding | Dopamine D3 | Antagonist | pIC50 = 9.51 | CHO | [1] |

| Acidification Rate | Dopamine D3 | Antagonist | pIC50 = 9.43 | CHO | [1] |

This dual activity profile suggests that this compound may stabilize a receptor conformation that is capable of partial G protein activation in some cellular environments but competitively blocks the effects of full agonists in others.

Signaling Pathways

The primary signaling pathway for both the dopamine D3 receptor and the serotonin 5-HT1A receptor involves coupling to inhibitory G proteins of the Gαi/o family.

Dopamine D3 Receptor Signaling

Activation of the D3 receptor by an agonist, or in the case of this compound, partial agonism, leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and gene transcription.

Serotonin 5-HT1A Receptor Signaling

Similar to the D3 receptor, the 5-HT1A receptor also couples to Gαi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels. The liberated Gβγ subunits can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound are provided below.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the dopamine D3 receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human dopamine D3 receptor.

-

Radioligand: [3H]-Spiperone (specific activity ~80-120 Ci/mmol).

-

Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific binding control: (+)-Butaclamol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or 10 µM (+)-butaclamol (for non-specific binding).

-

50 µL of serially diluted this compound or vehicle.

-

50 µL of [3H]-Spiperone (final concentration ~0.2-0.5 nM).

-

50 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Accumulation Assay

This protocol describes a method to measure the effect of this compound on forskolin-stimulated cAMP accumulation in cells expressing the D3 receptor.

Materials:

-

NG108-15 or CHO cells stably expressing the human dopamine D3 receptor.

-

Test compound: this compound.

-

IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to 80-90% confluency.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate with 0.5 mM IBMX for 20-30 minutes at 37°C.

-

Treatment: Add varying concentrations of this compound to the wells, followed by the addition of a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase. Incubate for 15-30 minutes at 37°C.

-

Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Quantification: Measure the intracellular cAMP levels using the chosen assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by the D3 receptor in response to this compound.

Materials:

-

Cell membranes from CHO cells stably expressing the human dopamine D3 receptor.

-

[35S]GTPγS (specific activity >1000 Ci/mmol).

-

GDP.

-

Test compound: this compound.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Non-specific binding control: Unlabeled GTPγS (10 µM).

Procedure:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the following:

-

Assay buffer.

-

Cell membranes (10-20 µg protein).

-

GDP (to a final concentration of 10-30 µM).

-

Varying concentrations of this compound.

-

-

Pre-incubation: Incubate for 15-20 minutes at 30°C.

-

Initiation of Reaction: Add [35S]GTPγS (final concentration 0.05-0.1 nM) to initiate the binding reaction.

-

Incubation: Incubate for 30-60 minutes at 30°C with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (Whatman GF/B) and wash with ice-cold wash buffer.

-

Counting and Analysis: Quantify the bound [35S]GTPγS by liquid scintillation counting. Determine the agonist-stimulated binding and plot the data to calculate EC50 and Emax values. To assess antagonist activity, perform the assay in the presence of a fixed concentration of a D3 agonist (e.g., quinpirole) and varying concentrations of this compound.

Conclusion

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide (this compound) is a well-characterized pharmacological tool and potential therapeutic agent with a complex and interesting profile. Its high affinity and selectivity for the dopamine D3 receptor, coupled with its context-dependent partial agonist/antagonist activity, make it a valuable compound for studying the intricacies of D3 receptor signaling. The polypharmacology of this compound, with its interactions with D2, 5-HT1A, and adrenergic receptors, likely contributes to its in vivo efficacy in models of addiction. The detailed methodologies provided in this guide offer a robust framework for the continued investigation of this compound and the development of novel ligands targeting the dopamine D3 receptor.

References

- 1. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 3. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intrinsic Efficacy of BP 897

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP 897, a selective dopamine (B1211576) D3 receptor ligand, has garnered significant attention within the scientific community for its potential therapeutic applications, particularly in the context of substance use disorders. Its complex pharmacological profile, characterized by partial agonism at the dopamine D3 receptor, necessitates a thorough understanding of its intrinsic efficacy. This technical guide provides a comprehensive overview of the core pharmacological characteristics of this compound, detailing its binding affinity, functional activity in various in vitro assays, and the underlying signaling pathways it modulates. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the detailed knowledge required to effectively investigate and harness the therapeutic potential of this compound.

Quantitative Data Summary

The intrinsic efficacy of this compound is underpinned by its binding affinity and functional potency at various receptors. The following tables summarize the key quantitative data reported in the scientific literature.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor | Species | Radioligand | Ki (nM) | Reference |

| Dopamine D3 | Human | [¹²⁵I]trans-7-OH-PIPAT | 0.92 | [1][2] |

| Dopamine D2 | Human | [³H]Spiperone | 61-64.4 | [1][2] |

| 5-HT1A | Human | [³H]8-OH-DPAT | 84 | [1][2] |

| α1-adrenergic | Rat | [³H]Prazosin | 60 | [1][2] |

| α2-adrenergic | Rat | [³H]Rauwolscine | 83 | [1][2] |

Table 2: Functional Activity (EC50 / IC50) of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding | CHO-hD3 | pIC50 (inhibition of dopamine-stimulated binding) | 9.51 | [1][2] |

| cAMP Accumulation | NG108-15-hD3 | EC50 (inhibition of forskolin-stimulated cAMP) | ~1 nM | [1][2] |

| Agonist-induced Acidification | CHO-hD3 | pIC50 | 9.43 | [1][2] |

| In vivo firing rate of DA neurons | Rat | EC50 (inhibition of agonist-induced decrease) | 1.1 mg/kg, i.v. | [1][2] |

Key Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the findings related to this compound's intrinsic efficacy.

[³⁵S]GTPγS Binding Assay

This assay measures the functional consequence of D3 receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D3 receptor (CHO-hD3). Cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Assay Buffer: A typical assay buffer contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

-

Incubation: Membranes (10-20 µg protein) are incubated with varying concentrations of this compound, a saturating concentration of GDP (e.g., 10 µM) to ensure a basal state, and the radioligand [³⁵S]GTPγS (e.g., 0.05-0.1 nM). To determine the antagonist effect of this compound, a D3 agonist like dopamine is included. The incubation is typically carried out at 30°C for 60 minutes.

-

Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters, representing [³⁵S]GTPγS bound to G proteins, is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM). Specific binding is calculated by subtracting non-specific binding from total binding. For antagonist activity, IC50 values are determined by non-linear regression analysis of the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

cAMP Accumulation Assay

This assay assesses the ability of this compound to modulate the production of the second messenger cyclic AMP (cAMP), a key downstream effector of Gαi/o-coupled receptors like the D3 receptor.

Methodology:

-

Cell Culture: Neuroblastoma-glioma hybrid cells (NG108-15) or CHO cells stably expressing the human D3 receptor are cultured to near confluence.

-

Assay Medium: The growth medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Stimulation: Cells are pre-incubated with the phosphodiesterase inhibitor before the addition of forskolin (B1673556) (an adenylyl cyclase activator) and varying concentrations of this compound. The incubation is typically carried out for 15-30 minutes at 37°C.

-

Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is determined using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or homogeneous time-resolved fluorescence (HTRF) assays.

-

Data Analysis: The amount of cAMP produced is normalized to the protein concentration in each sample. EC50 values for the inhibition of forskolin-stimulated cAMP accumulation are calculated using non-linear regression.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway, a downstream signaling cascade that can be modulated by D3 receptor activation.

Methodology:

-

Cell Culture and Serum Starvation: CHO-hD3 cells are grown in multi-well plates. Prior to the experiment, cells are serum-starved for several hours to reduce basal ERK1/2 phosphorylation.

-

Ligand Stimulation: Cells are stimulated with various concentrations of this compound for a specific time course (e.g., 5-15 minutes) at 37°C.

-

Cell Lysis: The stimulation is terminated, and cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Detection: The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are determined by Western blotting or in-cell immunoassays (e.g., In-Cell Western, ELISA). Specific primary antibodies against the phosphorylated and total forms of ERK1/2 are used, followed by detection with appropriate secondary antibodies.

-

Data Analysis: The p-ERK1/2 signal is normalized to the total ERK1/2 signal to account for variations in cell number. Dose-response curves are generated, and EC50 values are calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. This compound, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Selective Dopamine D3 Receptor Ligand with Therapeutic Potential for the Treatment of Cocaine‐Addiction - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BP 897 in Modulating Dopamine Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BP 897, a selective dopamine (B1211576) D3 receptor partial agonist, has emerged as a significant pharmacological tool for investigating the complexities of the dopaminergic system. Its unique profile, characterized by high affinity for the D3 receptor and modest intrinsic activity, allows it to function as a modulator of dopamine transmission, exhibiting both agonist and antagonist properties depending on the physiological context. This technical guide provides a comprehensive overview of this compound, with a focus on its pharmacological properties, its impact on dopamine signaling, and its potential therapeutic applications, particularly in the realm of substance use disorders. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

The dopaminergic system is a critical neuromodulatory system that plays a fundamental role in a wide array of physiological and cognitive functions, including motor control, motivation, reward, and executive functions.[1][2] Dysregulation of dopamine transmission is implicated in numerous neuropsychiatric and neurological disorders, such as Parkinson's disease, schizophrenia, and addiction.[1][2] The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the limbic regions of the brain and has been identified as a key target for therapeutic intervention, especially in the context of drug addiction.[3] this compound (N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-2-naphthylcarboxamide) is a selective D3 receptor partial agonist that has been instrumental in elucidating the role of the D3 receptor in modulating dopamine-mediated behaviors.[3][4][5]

Pharmacological Profile of this compound

Binding Affinity

This compound exhibits a high affinity and selectivity for the dopamine D3 receptor over the D2 receptor.[6][7][8][9] Its binding profile also includes moderate to low affinity for other receptors. A summary of its binding affinities is presented in Table 1.

Table 1: Binding Affinity (Ki) of this compound at Various Receptors

| Receptor | Binding Affinity (Ki) |

| Dopamine D3 | 0.92 nM[6][7][8][9] |

| Dopamine D2 | 61 nM[7][9] |

| 5-HT1A | 84 nM[6][8] |

| Adrenergic α1 | 60 nM[6][8] |

| Adrenergic α2 | 83 nM[6][8] |

| Dopamine D1 | 3 µM[7] |

| Dopamine D4 | 0.3 µM[7] |

Functional Activity

This compound is characterized as a partial agonist at the human dopamine D3 receptor.[3][6][7][8] In cellular assays, it has been shown to stimulate signaling pathways downstream of the D3 receptor, but to a lesser extent than a full agonist. Conversely, in the presence of a full agonist like dopamine, this compound can act as an antagonist, competitively blocking the receptor and reducing the maximal response.[10]

The functional activity of this compound has been a subject of some debate, with certain studies indicating it may act as a functional antagonist in specific in vivo paradigms.[6][8][10] For instance, in Chinese Hamster Ovary (CHO) cells expressing the D3 receptor, this compound showed no intrinsic activity but potently inhibited the effects of a dopamine agonist.[6][8] A summary of its in vitro functional activity is provided in Table 2.

Table 2: In Vitro Functional Activity of this compound

| Assay | Effect | Potency |

| Forskolin-stimulated cAMP accumulation (human D3 receptor) | Inhibition | EC50 = 1 nM[7] |

| Mitogenesis (human D3 receptor) | Activation | - |

| Agonist-induced acidification rate (CHO cells) | Inhibition | pIC50 = 9.43[6][8] |

| GTPγS binding (CHO cells) | Inhibition | pIC50 = 9.51[6][8] |

Modulation of Dopamine Transmission and Signaling

The primary mechanism by which this compound modulates dopamine transmission is through its action at the D3 receptor. As a partial agonist, it can stabilize the receptor in a conformation that leads to a submaximal level of G-protein activation compared to the endogenous ligand, dopamine. Dopamine D3 receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][8]

References

- 1. The Role of Dopamine in Neurological, Psychiatric, and Metabolic Disorders and Cancer: A Complex Web of Interactions [mdpi.com]

- 2. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, partial dopamine D3 receptor agonists and cocaine [cocaine.wiki]

- 4. The D3R partial agonist, this compound, attenuates the discriminative stimulus effects of cocaine and D-amphetamine and is not self-administered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and cocaine use [cocaine.wiki]

- 6. This compound, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound, a Selective Dopamine D3 Receptor Ligand with Therapeutic Potential for the Treatment of Cocaine‐Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Medication Discovery for Addiction: Translating the Dopamine D3 Receptor Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of BP 897 in Animal Models: A Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BP 897, a selective partial agonist for the dopamine (B1211576) D3 receptor, has shown considerable promise in preclinical studies for the treatment of cocaine addiction.[1][2][3] It effectively reduces cocaine-seeking behaviors in animal models, including rats and rhesus monkeys, without demonstrating intrinsic rewarding properties itself.[1][2][4] Despite these significant findings in pharmacodynamics, a comprehensive public record of the pharmacokinetic and toxicological profile of this compound is not yet available.[1] This guide provides an in-depth overview of the known preclinical applications of this compound and presents standardized methodologies for conducting pharmacokinetic studies in animal models, offering a framework for researchers aiming to investigate this compound or similar molecules.

Preclinical Efficacy of this compound

This compound has been primarily evaluated in rodent and non-human primate models to assess its potential in mitigating drug-seeking behavior. In rats, intraperitoneal (i.p.) administration of this compound at doses of 1.0 mg/kg has been shown to reduce cocaine-seeking behavior.[1][4] Furthermore, direct microinfusions of this compound into specific brain regions, such as the nucleus accumbens (NAc) and the basolateral amygdala (BLA), have been demonstrated to block amphetamine-induced conditioned activity, highlighting the compound's targeted effects within the brain's reward circuitry.[5] In rhesus monkeys, this compound is not self-administered and has been observed to decrease cocaine self-administration.[1]

While these studies provide valuable insights into the effective doses and routes of administration for achieving desired pharmacological effects, they do not offer a detailed characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

A Framework for Preclinical Pharmacokinetic Assessment

Given the absence of published pharmacokinetic data for this compound, this section outlines a standard experimental protocol for characterizing the pharmacokinetic properties of a novel central nervous system (CNS) compound in a rodent model.

Table 1: Key Pharmacokinetic Parameters and Their Significance

| Parameter | Abbreviation | Description | Significance in Drug Development |

| Maximum Concentration | Cmax | The highest concentration of the drug observed in the plasma after administration. | Indicates the peak exposure to the drug; related to efficacy and potential toxicity. |

| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. | Provides information on the rate of drug absorption. |

| Area Under the Curve | AUC | The total drug exposure over time, calculated from the plasma concentration-time curve. | Represents the overall bioavailability of the drug. |

| Half-life | t1/2 | The time required for the drug concentration in the plasma to decrease by half. | Determines the dosing interval and the time to reach steady-state concentrations. |

| Bioavailability | F | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Compares the efficacy of different routes of administration (e.g., oral vs. intravenous). |

| Brain-to-Plasma Ratio | B/P Ratio | The ratio of the drug concentration in the brain to the concentration in the plasma at a specific time point. | Indicates the ability of the drug to cross the blood-brain barrier and reach its target site.[6] |

Experimental Protocols

Animal Model and Husbandry

-

Species: Male Sprague-Dawley or Wistar rats are commonly used for initial pharmacokinetic studies due to their well-characterized physiology and ease of handling.[7]

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

-

Acclimatization: A minimum of a one-week acclimatization period is recommended before the start of the study.

Drug Formulation and Administration

-

Formulation: this compound is typically dissolved in a vehicle suitable for the chosen route of administration. For parenteral routes, a sterile saline solution or a solution containing a solubilizing agent like Tween 80 may be used.

-

Routes of Administration:

-

Intravenous (IV): Administered via the tail vein to determine the drug's intrinsic disposition and to calculate absolute bioavailability.

-

Intraperitoneal (IP): A common route in rodent studies for systemic delivery.

-

Oral (PO): By gavage, to assess oral bioavailability and first-pass metabolism.[8]

-

Subcutaneous (SC): For sustained release and prolonged exposure.

-

Sample Collection

-

Blood Sampling: Serial blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via a cannulated vessel at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Brain Tissue Collection: At the end of the study or at specific time points, animals are euthanized, and brain tissue is rapidly excised. For brain-to-plasma ratio determination, a terminal blood sample is collected just prior to euthanasia.[6] The brain may be homogenized for analysis of total drug concentration.

Bioanalytical Method

-

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and specificity.[6] A validated LC-MS/MS method should be developed for this compound in plasma and brain homogenate.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in pharmacokinetic studies and the potential mechanism of action of this compound, the following diagrams are provided.

Caption: Workflow for a typical preclinical pharmacokinetic study.

Caption: Proposed mechanism of action for this compound at the dopaminergic synapse.

Conclusion

While the existing literature strongly supports the therapeutic potential of this compound for substance use disorders, a critical gap remains in our understanding of its pharmacokinetic properties. The methodologies and frameworks presented in this guide are intended to facilitate future research in this area. A thorough characterization of the ADME profile of this compound is an essential next step in its development and will be crucial for translating the promising preclinical findings into clinical applications. Such studies will enable the optimization of dosing regimens, ensure adequate target engagement in the CNS, and provide a foundation for safety and toxicology assessments.

References

- 1. This compound, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BP-897 Bioprojet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, partial dopamine D3 receptor agonists and cocaine [cocaine.wiki]

- 4. The dopamine D(3) receptor-preferring partial agonist this compound dose-dependently attenuates the expression of amphetamine-conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intra-BLA or intra-NAc infusions of the dopamine D3 receptor partial agonist, this compound, block intra-NAc amphetamine conditioned activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the effects of perfusion in determining brain penetration (brain-to-plasma ratios) of small molecules in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a Rat Plasma and Brain Extracellular Fluid Pharmacokinetic Model for Bupropion and Hydroxybupropion Based on Microdialysis Sampling, and Application to Predict Human Brain Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. downstate.edu [downstate.edu]

Methodological & Application

BP 897 Protocol for Conditioned Place Preference Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP 897 is a selective partial agonist for the dopamine (B1211576) D3 receptor. It has garnered significant interest in neuroscience and pharmacology for its potential therapeutic applications, particularly in the context of substance use disorders. The conditioned place preference (CPP) paradigm is a widely used preclinical behavioral model to assess the rewarding or aversive properties of drugs and to study the neural circuits underlying reward and addiction.[1] This document provides detailed application notes and protocols for utilizing this compound in CPP studies.

This compound's mechanism as a D3 partial agonist allows it to modulate dopamine signaling in a nuanced manner. In environments with low endogenous dopamine, it can act as an agonist, while in the presence of high dopamine levels, it can act as an antagonist by competing with the endogenous neurotransmitter. This dual action makes it a compelling compound for studying the dopamine system's role in drug-seeking and relapse behaviors.

Data Presentation

The following tables summarize quantitative data from a representative study investigating the effect of this compound on amphetamine-induced conditioned place preference.

Table 1: Effect of this compound on the Expression of Amphetamine-Induced CPP

| Treatment Group | Pre-Conditioning Time in Drug-Paired Chamber (s) (Mean ± SEM) | Post-Conditioning Time in Drug-Paired Chamber (s) (Mean ± SEM) | Change in Preference (s) (Mean ± SEM) |

| Saline + Saline | 445 ± 25 | 450 ± 30 | 5 ± 15 |

| Amphetamine (2.0 mg/kg) + Saline | 450 ± 20 | 650 ± 40 | 200 ± 35 |

| Amphetamine (2.0 mg/kg) + this compound (0.5 mg/kg) | 455 ± 28 | 640 ± 35 | 185 ± 30 |

| Amphetamine (2.0 mg/kg) + this compound (1.0 mg/kg) | 440 ± 30 | 460 ± 25 | 20 ± 20 |

| Amphetamine (2.0 mg/kg) + this compound (2.0 mg/kg) | 460 ± 22 | 470 ± 28 | 10 ± 18 |

*Indicates a significant difference from the Saline + Saline control group (p < 0.05).

Table 2: Effect of Co-administration of this compound with Amphetamine during Conditioning

| Conditioning Group | Pre-Conditioning Time in Drug-Paired Chamber (s) (Mean ± SEM) | Post-Conditioning Time in Drug-Paired Chamber (s) (Mean ± SEM) | Change in Preference (s) (Mean ± SEM) |

| Saline | 450 ± 25 | 455 ± 28 | 5 ± 12 |

| Amphetamine (2.0 mg/kg) | 445 ± 20 | 655 ± 38 | 210 ± 32 |

| Amphetamine (2.0 mg/kg) + this compound (1.0 mg/kg) | 455 ± 30 | 645 ± 42 | 190 ± 35 |

| Amphetamine (2.0 mg/kg) + this compound (2.0 mg/kg) | 450 ± 28 | 650 ± 35 | 200 ± 28 |

*Indicates a significant difference from the Saline control group (p < 0.05).

Experimental Protocols

Protocol 1: Assessing the Effect of this compound on the Expression of Amphetamine-Induced CPP

This protocol is designed to determine if this compound can block the expression of a previously established preference for a drug-paired environment.

Materials and Apparatus:

-

Subjects: Male Wistar rats (250-300g)

-

Apparatus: A three-chamber conditioned place preference box. The two large outer chambers should be distinct in flooring (e.g., grid vs. mesh) and wall color (e.g., black vs. white). A smaller, neutral center chamber connects the two outer chambers. Guillotine doors are used to control access between chambers.

-

Drugs:

-

d-Amphetamine sulfate (B86663) (dissolved in 0.9% saline)

-

This compound (vehicle information should be determined from the specific supplier's instructions; typically dissolved in a vehicle like saline with a small amount of a solubilizing agent if necessary)

-

0.9% Saline (vehicle control)

-

-

Administration: Intraperitoneal (i.p.) injections

Procedure:

-

Habituation (Day 1):

-

Place each rat in the central chamber of the CPP apparatus with the guillotine doors open, allowing free access to all three chambers for 15 minutes.

-

Record the time spent in each of the two large chambers. This serves as the pre-conditioning baseline.

-

-

Conditioning (Days 2-9):

-

This phase consists of eight conditioning days.[2]

-

On four of the days (e.g., Days 2, 4, 6, 8), administer an i.p. injection of d-amphetamine (2.0 mg/kg) and immediately confine the rat to one of the large chambers for 30 minutes by closing the guillotine doors.[2]

-

On the alternate four days (e.g., Days 3, 5, 7, 9), administer an i.p. injection of saline and confine the rat to the opposite large chamber for 30 minutes.[2]

-

The assignment of the drug-paired chamber should be counterbalanced across subjects.

-

-

Test (Day 10):

-

Administer an i.p. injection of this compound (0.5, 1.0, or 2.0 mg/kg) or its vehicle.[2]

-

After a pre-determined pretreatment time (e.g., 15-30 minutes), place the rat in the central chamber with the guillotine doors open, allowing free access to all chambers for 15 minutes.

-

Record the time spent in each of the large chambers.

-

Data Analysis:

-

Calculate the change in preference score for each rat: (Time spent in the drug-paired chamber on test day) - (Time spent in the drug-paired chamber during habituation).

-

Compare the change in preference scores between the different this compound dose groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).

Protocol 2: Assessing the Effect of this compound on the Acquisition of Amphetamine-Induced CPP

This protocol investigates whether this compound can prevent the formation of a preference for a drug-paired environment.

Procedure:

-

Habituation (Day 1):

-

Follow the same procedure as in Protocol 1.

-

-

Conditioning (Days 2-9):

-

On four of the days, administer an i.p. injection of this compound (1.0 or 2.0 mg/kg) or its vehicle, followed by an injection of d-amphetamine (2.0 mg/kg). Immediately confine the rat to one of the large chambers for 30 minutes.[2]

-

On the alternate four days, administer an i.p. injection of the vehicle for both drugs and confine the rat to the opposite large chamber for 30 minutes.

-

-

Test (Day 10):

-

In a drug-free state, place the rat in the central chamber with the guillotine doors open and allow free exploration for 15 minutes.

-

Record the time spent in each of the large chambers.

-

Data Analysis:

-

Calculate the change in preference score as described in Protocol 1.

-

Compare the preference scores between the groups that received this compound during conditioning and the group that received the vehicle.

Visualizations

Caption: Experimental workflow for conditioned place preference studies.

Caption: this compound's partial agonist action on the D3 receptor signaling pathway.

References

- 1. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The dopamine D(3) receptor-preferring partial agonist this compound dose-dependently attenuates the expression of amphetamine-conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of BP 897 to Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction